![molecular formula C7H8O6 B1229441 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid CAS No. 91912-46-8](/img/structure/B1229441.png)
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
Overview
Description
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as CMOT, is a carboxylic acid that has been used in a variety of scientific research applications. CMOT has a wide range of biochemical and physiological effects and is a useful tool for laboratory experiments.
Scientific Research Applications
Sustainable Electrochemical Devices
Carboxymethyl-based materials, which include 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, are being explored as an alternative source for sustainable electrochemical devices . These materials are preferred over traditional costly and synthetic polymers due to their abundance, versatility, sustainability, and low cost . They are used in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .
Biomedical Applications
Carboxymethyl cellulose-based materials, including 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, have potential for biomedical applications . Hydrogels based on these materials have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . They can improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .
Polymer Synthesis and Application
Lactone monomers, such as Homocitric acid-gamma-lactone, are used in the synthesis of polymers . These polymers have a wide spectrum of applications, including controlled drug-release systems, resorbable surgical threads, implants, tissue scaffolds, and the production of drugs . The synthesis of ε-caprolactone copolymers with various compounds, including other lactones, has been studied .
Enzyme Metabolism
Microbial enzymes involved in lactone compound metabolism have biotechnological applications . Lactone compounds, including Homocitric acid-gamma-lactone, are synthesized and metabolized enzymatically in vivo . Some of these enzymes can be used for biotechnological applications, such as the resolution of racemic lactone compounds .
Antioxidant and Antibacterial Effects
Phytic acid, a crosslinking agent used with carboxymethyl cellulose, has antioxidant and antibacterial effects . This can improve the biological properties and stability of gels, without adding toxicity .
Biodegradability
Polyesters synthesized from lactone monomers, such as Homocitric acid-gamma-lactone, are biodegradable . This makes them very useful materials due to their biodegradability in the presence of enzymes, mechanical properties, and many other important functional properties .
Mechanism of Action
Target of Action
Carboxymethyl derivatives, such as carboxymethyl cellulose, are known to interact with various biological targets, including corneal epithelial cells .
Mode of Action
For instance, carboxymethyl cellulose binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .
Biochemical Pathways
For example, alpha-ketoglutarate, a similar carboxylic acid, is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Pharmacokinetics
For instance, cinnamic acid-based nanocomposite has been shown to improve the intestinal absorption and bioavailabilities of forsythoside A and Chlorogenic acid .
Result of Action
For example, carboxymethyl cellulose has been used as an ophthalmic lubricant, providing symptomatic relief of burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun .
Action Environment
For instance, carboxymethyl chitosan-based hydrogels have been shown to improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering under certain environmental conditions .
properties
IUPAC Name |
2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCVXXCFOTHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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